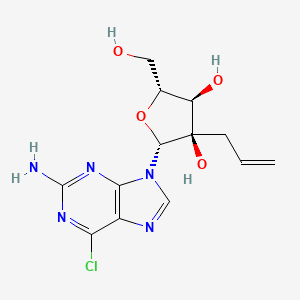
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a galactopyranosyloxy group attached to a xanthene core, which is further substituted with a methoxy and a methylphenyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of the Methoxy and Methylphenyl Groups: The substitution of the xanthene core with methoxy and methylphenyl groups can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Galactopyranosyloxy Group: The final step involves the glycosylation of the xanthene derivative with a galactopyranosyl donor under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the xanthene core to a dihydroxanthene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is also employed in the synthesis of more complex organic molecules.
Biology
In biological research, 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is used as a molecular marker for studying carbohydrate-protein interactions and glycosylation processes.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its fluorescent properties make it useful in imaging techniques.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one involves its interaction with specific molecular targets, such as proteins and enzymes. The galactopyranosyloxy group facilitates binding to carbohydrate-recognizing proteins, while the xanthene core provides a fluorescent signal. This dual functionality allows the compound to act as both a binding agent and a reporter molecule.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties but lacks the galactopyranosyloxy group.
Rhodamine: A xanthene-based dye with different substituents, used in similar applications.
Eosin: A brominated xanthene dye with distinct chemical properties.
Uniqueness
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is unique due to the presence of the galactopyranosyloxy group, which imparts specific binding capabilities and enhances its utility in biological applications. This distinguishes it from other xanthene derivatives that primarily serve as fluorescent dyes without specific targeting functions.
Propiedades
Fórmula molecular |
C27H26O9 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
9-(4-methoxy-2-methylphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-3-one |
InChI |
InChI=1S/C27H26O9/c1-13-9-15(33-2)4-7-17(13)23-18-6-3-14(29)10-20(18)35-21-11-16(5-8-19(21)23)34-27-26(32)25(31)24(30)22(12-28)36-27/h3-11,22,24-28,30-32H,12H2,1-2H3 |
Clave InChI |
NTIGNSJPVURXNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)






![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)




